molecular formula C23H18ClNO2 B5179264 12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride

12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride

Cat. No.: B5179264
M. Wt: 375.8 g/mol
InChI Key: VOTFYQQRSBTTIL-UHFFFAOYSA-N
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Description

12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[87002,7013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride is a complex organic compound with a unique structure that includes a benzodioxole ring and a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[87002,7013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization The tetracyclic framework is then constructed through a series of cycloaddition and ring-closing reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Preliminary studies suggest it could have therapeutic potential in treating certain diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride apart is its unique tetracyclic framework combined with the benzodioxole ring. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

12-(1,3-benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2.ClH/c1-2-5-16-14(4-1)8-10-19-22(16)17-6-3-7-18(17)23(24-19)15-9-11-20-21(12-15)26-13-25-20;/h1-2,4-5,8-12H,3,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTFYQQRSBTTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC6=C(C=C5)OCO6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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